

Vicatertide Peptide: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicatertide, also known as SB-01, is a synthetic seven-amino-acid peptide that acts as an inhibitor of Transforming Growth Factor-beta 1 (TGF- β 1).[1][2][3] TGF- β 1 is a pleiotropic cytokine involved in a wide array of cellular processes, and its dysregulation is implicated in various pathologies, including fibrosis and cancer.[4] **Vicatertide**'s antagonistic action on TGF- β 1 signaling makes it a molecule of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Vicatertide**, tailored for professionals in the field of drug development and peptide research.

Chemical Structure

Vicatertide is a linear peptide with the amino acid sequence L-Leucyl-L-glutaminyl-L-valyl-L-valyl-L-tyrosyl-L-leucyl-L-histidine.[5] Its structure is characterized by the specific arrangement of these seven amino acids, which dictates its three-dimensional conformation and biological activity.



Property	Value	
Sequence	LQVVYLH	
Full Name	L-Leucyl-L-glutaminyl-L-valyl-L-valyl-L-tyrosyl-L-leucyl-L-histidine	
Molecular Formula	C42H66N10O10	
Molecular Weight	871.04 g/mol	
CAS Number	1251838-01-3	

Synthesis of Vicatertide

The primary method for synthesizing **Vicatertide** is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[5] This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[6][7]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of Vicatertide

This protocol outlines the general steps for the manual or automated synthesis of **Vicatertide** on a 0.1 mmol scale.

1. Resin Preparation:

- Resin: NH2-His(Trt)-2-chloro-Trityl Resin is utilized, with the first amino acid, Histidine, already attached.[5]
- Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to ensure optimal reaction conditions.[8]
- 2. Amino Acid Coupling Cycle (repeated for each amino acid):
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[9] This exposes the free amine for the next coupling step. The resin is then washed thoroughly with DMF to remove piperidine and byproducts.



- Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) is activated using a coupling reagent. A common combination is HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and NMM (N-methylmorpholine) in DMF.[5] The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation. The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
- Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
- 3. Cleavage and Deprotection:
- Once the full peptide sequence (LQVVYLH) is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Trt for His, Boc for Gln, t-Bu for Tyr) are removed simultaneously.[5]
- A cleavage cocktail, typically a strong acid mixture, is used. A common formulation is
 Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. For Vicatertide, a
 mixture of TFA, 1,2-ethanedithiol (EDT), Thioanisole, and triisopropylsilane (TIS) in water
 (e.g., 90:2.5:2.5:2.5:2.5 v/v) is employed.[5] The resin is treated with this cocktail for 2-3
 hours at room temperature.
- 4. Precipitation and Purification:
- The cleaved peptide is precipitated from the cleavage mixture by adding cold diethyl ether.
 The crude peptide is then collected by centrifugation and washed with cold ether to remove residual scavengers.
- The crude **Vicatertide** is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 column is typically used with a water-acetonitrile gradient containing a small amount of TFA (e.g., 0.1%) as an ion-pairing agent.[10][11] Fractions containing the pure peptide are collected.
- 5. Lyophilization and Characterization:



- The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
- The identity and purity of the synthesized Vicatertide are confirmed by analytical techniques such as mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to determine purity).[12]

Quantitative Data

While specific batch-to-batch data is proprietary, the following table provides typical expectations for the synthesis of a peptide like **Vicatertide** using Fmoc-SPPS.

Parameter	Typical Value	Method of Determination
Overall Yield (Crude)	60-80%	Gravimetric analysis
Purity (after HPLC)	>98%	Analytical RP-HPLC at 214/280 nm
Identity Confirmation	Expected Molecular Weight ± 1 Da	Mass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Mechanism of Action and Signaling Pathway

Vicatertide functions as a direct inhibitor of TGF- β 1.[2][3] The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to its type II receptor (T β RII), a serine/threonine kinase. This binding event recruits and activates the type I receptor (T β RI), also known as activin receptor-like kinase 5 (ALK5). The activated T β RI then phosphorylates downstream signaling molecules, specifically SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes such as cell growth, differentiation, and extracellular matrix production.[2][13]

By inhibiting TGF-β1, **Vicatertide** is thought to prevent the initial ligand-receptor interaction, thereby blocking the entire downstream signaling cascade. The precise binding site of **Vicatertide** on TGF-β1 has not been publicly detailed.





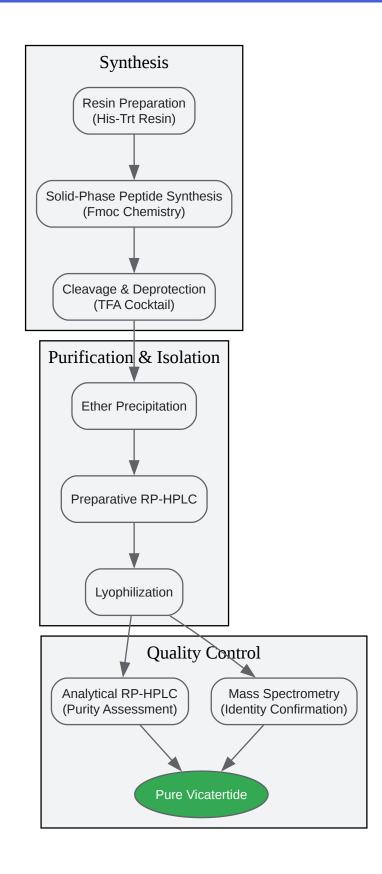
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Caption: TGF-β1 signaling pathway and the inhibitory action of **Vicatertide**.

Experimental Workflow

The overall workflow for the production and characterization of synthetic **Vicatertide** follows a logical progression from initial synthesis to final quality control.





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Caption: General experimental workflow for the synthesis and characterization of **Vicatertide**.



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